isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family This compound features a unique structure that includes a thiazole ring fused with a pyrimidine ring, along with various substituents such as isopropyl, methyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method is the one-pot three-component fusion reaction. This reaction involves the condensation of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. The reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of heterogeneous catalysts like vanadium oxide on fluorapatite ensures high yield and eco-friendly conditions. The process is optimized for rapid synthesis, mild reaction conditions, and easy work-up, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the complex structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase or other enzymes essential for cell proliferation, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole-pyrimidine fused ring structure and exhibit comparable biological activities.
Indeno[1,2-d]thiazolo[3,2-a]pyrimidines: These analogues have shown antiproliferative effects and are studied for their potential in cancer treatment
Uniqueness
Isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of substituents, which enhance its chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H22N2O3S2 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
propan-2-yl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O3S2/c1-13(2)28-22(27)19-15(4)24-23-25(20(19)17-6-5-11-29-17)21(26)18(30-23)12-16-9-7-14(3)8-10-16/h5-13,20H,1-4H3/b18-12+ |
InChI Key |
LOWVWPVZZYOTRR-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.